3-Methylindolin-7-amine

Kinase Inhibitors Structure-Activity Relationship Medicinal Chemistry

This chiral 3-Methylindolin-7-amine is a strategic building block for SAR-driven drug discovery. The 3-methyl group enables stereochemical exploration, while the 7-amino vector is key for kinase inhibitor design. Its unique substitution pattern directly impacts lead optimization and target selectivity, offering a distinct advantage over achiral or regioisomeric alternatives.

Molecular Formula C9H12N2
Molecular Weight 148.209
CAS No. 2060027-01-0
Cat. No. B2438336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylindolin-7-amine
CAS2060027-01-0
Molecular FormulaC9H12N2
Molecular Weight148.209
Structural Identifiers
SMILESCC1CNC2=C1C=CC=C2N
InChIInChI=1S/C9H12N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3
InChIKeyBXLIZFJXBSLUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylindolin-7-amine (CAS 2060027-01-0): A Specialized Indoline Scaffold for Pharmaceutical R&D


3-Methylindolin-7-amine (CAS 2060027-01-0) is a substituted indoline derivative featuring a 3-methyl group and a 7-amino functionality. It is primarily utilized as a versatile small molecule scaffold and building block in the synthesis of complex organic molecules and pharmaceutical intermediates [1]. This compound is available from reputable vendors such as AKSci and Leyan at defined purity specifications (95-98%) for research use , serving as a foundational component for exploring structure-activity relationships (SAR) within the indoline class .

The Critical Role of 3-Methylindolin-7-amine in SAR: Why Not All Indolines Are Interchangeable


Substitution patterns on the indoline core dramatically influence pharmacological properties, and generic substitution cannot be assumed. Within the indoline family, the combination of a 3-methyl and 7-amino group creates a unique electronic and steric environment that is distinct from other regioisomers like 5-aminoindolines or unsubstituted indolines [1]. The 3-methyl group introduces a chiral center, offering an opportunity for enantioselective synthesis or diastereomeric control not available in unsubstituted analogs [1]. Furthermore, the 7-amino position is a privileged vector in kinase inhibitor design; SAR studies on related scaffolds demonstrate that substitution at this position directly impacts target selectivity and potency [2]. Therefore, selecting the precise 3-methyl-7-amino regioisomer is not a trivial choice but a strategic decision that underpins the success of downstream lead optimization and SAR campaigns.

Quantitative Differentiation of 3-Methylindolin-7-amine: A Data-Driven Guide for Compound Selection


Regiochemical Specificity: 3-Methyl-7-amino vs. Unsubstituted Indoline Cores in Kinase Inhibition

The substitution pattern of 3-Methylindolin-7-amine is a critical determinant of its utility in kinase inhibitor design. In a study of Syk inhibitors, the introduction of a 7-aminoindole substituent (a close oxidized analog of the 7-aminoindoline scaffold) resulted in derivatives with improved kinase selectivity and minimized hERG channel inhibition, a common safety liability [1]. This contrasts with unsubstituted indolines, which lack the specific vector for productive target engagement. This class-level inference is supported by the extensive patent literature, which teaches that substituted indolinones with specific regioisomeric patterns (e.g., 7-amino vs. 5-amino) exhibit divergent inhibitory effects on kinases and cyclin/CDK complexes [2].

Kinase Inhibitors Structure-Activity Relationship Medicinal Chemistry

Stereochemical Differentiation: 3-Methyl Substitution vs. Achiral Indoline Scaffolds

The 3-methyl group in 3-Methylindolin-7-amine introduces a chiral center (C3), a feature absent in achiral indoline analogs like unsubstituted Indolin-7-amine or 3,3-dimethylindoline. This chiral center can be exploited in asymmetric synthesis or to create diastereomeric intermediates, a key advantage for pharmaceutical development where stereochemistry dictates biological activity and intellectual property [1]. For example, related chiral 3-methylindoline derivatives have been employed in the synthesis of potent antitumor agents, highlighting the value of this stereochemical handle for generating structurally diverse and patentable compounds [2].

Asymmetric Synthesis Chiral Pool Lead Optimization

Purity and Sourcing Reliability: AKSci vs. General Chemical Suppliers

For reproducible research, the source and quality of a building block are paramount. 3-Methylindolin-7-amine is commercially available from AKSci (Cat# 0773EN) with a specified minimum purity of 95% and from Leyan (Cat# 1576279) with a specified purity of 98% . This level of characterization and quality control from established vendors provides a critical advantage over sourcing from general chemical marketplaces where purity and identity may be less rigorously verified. Selecting a vendor that provides a Certificate of Analysis (CoA) and an SDS ensures that the compound meets the required specifications for use in sensitive assays or as a key intermediate, thereby reducing the risk of failed experiments due to impurities .

Compound Management Procurement Quality Assurance

Optimal Research Applications for 3-Methylindolin-7-amine


Kinase Inhibitor Lead Discovery and Optimization

3-Methylindolin-7-amine serves as an advanced building block for synthesizing libraries of kinase inhibitor candidates. Its 7-amino group is a known vector for achieving kinase selectivity, as demonstrated by the improved safety profile (reduced hERG inhibition) of related 7-aminoindole derivatives [1]. The presence of the chiral 3-methyl group further allows for the exploration of stereochemical SAR, which can be crucial for optimizing target binding and pharmacokinetic properties [2].

Chiral Pool Synthesis for Enantiomerically Pure Pharmaceuticals

The C3 stereocenter of 3-Methylindolin-7-amine makes it a valuable starting material in asymmetric synthesis. It can be used to build chiral pharmaceutical intermediates or to prepare diastereomeric mixtures for separation and biological testing, thereby providing a strategic advantage in generating novel, patentable chemical entities over achiral indoline alternatives [2].

SAR Studies on Indoline-Based Biological Probes

For medicinal chemistry programs exploring the indoline scaffold, this compound is a key tool for probing the effect of a 3-methyl, 7-amino substitution pattern on biological activity. By comparing the activity of this regioisomer against others (e.g., 5-amino, unsubstituted) in a standardized assay, researchers can generate high-quality SAR data to guide lead optimization and understand the molecular determinants of target engagement [REFS-1, REFS-2].

Synthesis of Complex Heterocyclic Building Blocks

Beyond its direct biological application, 3-Methylindolin-7-amine is a versatile intermediate for constructing more complex fused heterocyclic systems [1]. Its dual functionality (amine for coupling, methyl for regioselective modification) allows it to be incorporated into advanced scaffolds found in natural products and pharmaceuticals, making it a practical choice for synthetic chemistry groups focused on methodology development or custom library synthesis.

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